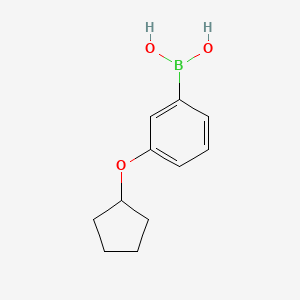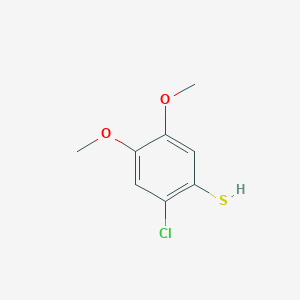![molecular formula C14H10ClFO2 B1454092 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one CAS No. 1021187-74-5](/img/structure/B1454092.png)
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one
Übersicht
Beschreibung
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-(4-fluorophenoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Research has shown that compounds with similar structures can modulate voltage-gated sodium channels, which are crucial in pain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethan-1-one: The position of the chloro group on the phenoxy ring is different, which can affect its reactivity and applications.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has a piperidinol moiety, which introduces different pharmacological properties.
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)13-7-6-12(8-14(13)15)18-11-4-2-10(16)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFUAPESWFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)

![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

amine](/img/structure/B1454020.png)

![5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)
![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)


